Penicillic acid -

Penicillic acid

Catalog Number: EVT-7948413
CAS Number:
Molecular Formula: C8H10O4
Molecular Weight: 170.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Methoxy-5-methyl-4-oxo-2,5-hexadienoic acid is a natural product found in Aspergillus melleus and Exophiala with data available.
Penicillic acid is a mycotoxin produced by several species of Aspergillus and Penicillium. It has antibiotic activity and is cytotoxic, hepatotoxic, and carcinogenic. Penicillic acid is a human health hazard because it can be found on contaminated crops such as corn. (A2957, A3013)
A mycotoxin with antibiotic and carcinogenic activity produced by various strains of PENICILLIUM and ASPERGILLUS. It has been found in tobacco, sausages, and corn.
Source

The primary source of penicillic acid is the fermentation of specific Penicillium species, particularly under conditions that favor its production. The compound can be extracted from fermentation broths or contaminated food products, such as grains and fruits.

Classification

Penicillic acid is classified under mycotoxins, specifically as a type of penicillin derivative. Its chemical structure is characterized by a bicyclic lactam ring, which is common among many natural penicillin compounds.

Synthesis Analysis

Methods

The synthesis of penicillic acid typically involves the fermentation of Penicillium species. A notable method includes:

  1. Fermentation: The Penicillium strain (e.g., Penicillium T2-8) is cultured under controlled conditions (temperature around 27-30 °C) in a suitable medium.
  2. Extraction: After fermentation, the culture broth undergoes ultrasonic extraction with solvents like ethyl acetate to isolate penicillic acid. This process may include multiple extraction steps to maximize yield.
  3. Purification: The crude extract is then purified using techniques such as column chromatography, often employing methanol as an eluent to achieve high purity levels (up to 98%) .

Technical Details

The fermentation process can yield concentrations of penicillic acid ranging from 1.57 g/L to 1.77 g/L in the broth, with purification processes ensuring high quality and low environmental impact .

Molecular Structure Analysis

Structure

Penicillic acid has the molecular formula C8H10O4C_8H_{10}O_4 and a molecular weight of approximately 170.16 g/mol. Its structure features a bicyclic system typical of penicillin derivatives, with a beta-lactam ring that is crucial for its biological activity.

Data

The compound's structural data can be represented in various forms such as:

  • SMILES notation: CC(=O)C1=C(C(=C(C=C1)O)O)C(=O)O
  • InChI: InChI=1S/C8H10O4/c1-4(9)6-3-5(10)2-7(11)8(6)12/h2-3,10-12H,1H3
Chemical Reactions Analysis

Reactions

Penicillic acid can participate in various chemical reactions typical of organic compounds with hydroxyl and carbonyl functional groups. Key reactions include:

  1. Hydrolysis: Under acidic or basic conditions, penicillic acid can hydrolyze to form different metabolites.
  2. Esterification: The hydroxyl groups can react with acids to form esters.
  3. Oxidation: The alcohol functional groups may undergo oxidation to form ketones or aldehydes.

Technical Details

These reactions are significant for understanding how penicillic acid interacts with other compounds in biological systems and its potential degradation pathways in contaminated environments.

Mechanism of Action

Process

Penicillic acid exerts its effects primarily through inhibition of protein synthesis and interference with cellular metabolism in target organisms. This mechanism can lead to cytotoxicity in higher organisms and contributes to its classification as a mycotoxin.

Data

Studies have shown that penicillic acid can induce apoptosis in certain cell lines, highlighting its potential health risks when ingested through contaminated food sources .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Penicillic acid typically appears as a white crystalline solid.
  • Solubility: It is soluble in polar solvents like water and methanol but less soluble in non-polar solvents.

Chemical Properties

  • Melting Point: Approximately 150 °C.
  • Stability: Penicillic acid is relatively stable under normal conditions but can degrade when exposed to extreme pH levels or temperatures.

Relevant Data

Analytical methods such as gas chromatography and high-performance liquid chromatography are commonly used for quantifying penicillic acid in various matrices .

Applications

Scientific Uses

Penicillic acid has several applications in scientific research:

  • Mycotoxin Research: It serves as a model compound for studying mycotoxins' effects on human health and food safety.
  • Analytical Chemistry: Used in developing methods for detecting mycotoxins in food products.
  • Biological Studies: Investigated for its potential therapeutic effects against certain pathogens due to its antibacterial properties .

Properties

Product Name

Penicillic acid

IUPAC Name

(2E)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

InChI

InChI=1S/C8H10O4/c1-5(2)8(11)6(12-3)4-7(9)10/h4H,1H2,2-3H3,(H,9,10)/b6-4+

InChI Key

VOUGEZYPVGAPBB-GQCTYLIASA-N

SMILES

CC(=C)C(=O)C(=CC(=O)O)OC

Solubility

MODERATELY SOLUBLE IN COLD WATER (2 G/100 ML); FREELY SOLUBLE IN HOT WATER, ALCOHOL, ETHER, BENZENE, CHLOROFORM; SLIGHTLY SOLUBLE IN HOT PETROLEUM ETHER; PRACTICALLY INSOLUBLE IN PENTANE-HEXANE
SOLUBLE IN ACETONE

Canonical SMILES

CC(=C)C(=O)C(=CC(=O)O)OC

Isomeric SMILES

CC(=C)C(=O)/C(=C\C(=O)O)/OC

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